molecular formula C21H17FN2O4S B2690038 1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922010-35-3

1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2690038
CAS No.: 922010-35-3
M. Wt: 412.44
InChI Key: OJPLPWYBGLGIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide features a tricyclic dibenzo[b,f][1,4]oxazepine core. This structure incorporates an oxygen atom at position 1 and a nitrogen atom at position 4 within the seven-membered oxazepine ring. Key substituents include:

  • A methyl group at position 10.
  • A methanesulfonamide group at position 2, linked to a 2-fluorophenyl moiety.

The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the sulfonamide group improves solubility and target-binding interactions.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-24-18-8-4-5-9-20(18)28-19-11-10-15(12-16(19)21(24)25)23-29(26,27)13-14-6-2-3-7-17(14)22/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPLPWYBGLGIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dibenzo[b,f][1,4]oxazepine core, which contributes to its unique biological activities. The presence of the methanesulfonamide group enhances its solubility and bioavailability.

The primary biological activity of this compound is attributed to its selective inhibition of the Dopamine D2 receptor . This receptor is crucial in various neurological processes, and its modulation can lead to therapeutic effects in conditions like schizophrenia and Parkinson's disease. The compound's interaction with the D2 receptor alters dopaminergic signaling pathways, particularly affecting the mesolimbic and nigrostriatal pathways.

Antipsychotic Effects

Research indicates that compounds with similar structures exhibit antipsychotic properties by antagonizing dopamine receptors. A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines significantly reduced hyperactivity in animal models, suggesting potential use in treating psychotic disorders .

Case Studies

  • Antipsychotic Efficacy : A case study involving a related compound demonstrated significant reductions in symptoms of schizophrenia in patients resistant to traditional therapies. This supports the hypothesis that compounds targeting D2 receptors can provide alternative treatments .
  • Influenza Inhibition : In vitro studies on structurally similar compounds indicated IC50 values ranging from 0.29 to 12 µg/mL against multiple influenza strains. These findings highlight the potential for further exploration of this compound as an antiviral agent .

Data Table: Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntipsychoticDibenzo[b,f][1,4]oxazepinesReduced hyperactivity
AntiviralOxazepine derivativesInhibition of influenza virus entry
NeuroprotectiveSimilar D2 antagonistsImprovement in cognitive functions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the dibenzo[b,f][1,4]oxazepine scaffold but differ in substituents, which significantly influence physicochemical and pharmacological properties. Below is a comparative analysis based on the evidence provided:

N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-2-(Trifluoromethyl)Benzamide

Property Target Compound Analog ()
Core Structure Dibenzo[b,f][1,4]oxazepine with 10-methyl, 11-oxo Identical core
Substituent at Position 2 Methanesulfonamide linked to 2-fluorophenyl Benzamide with 2-(trifluoromethyl)phenyl
Key Differences Sulfonamide group enhances solubility and hydrogen-bonding capacity. Amide group reduces acidity; trifluoromethyl increases electronegativity.
Hypothesized Impact Improved solubility and target engagement. Higher metabolic stability but reduced solubility due to trifluoromethyl.

N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-2,4-Dimethoxybenzene-1-Sulfonamide

Property Target Compound Analog ()
Alkyl Group at Position 10 Methyl Ethyl
Sulfonamide Substituent 2-fluorophenyl 2,4-dimethoxyphenyl
Key Differences Smaller methyl group reduces steric hindrance. Ethyl group increases lipophilicity; methoxy groups enhance electron donation.
Hypothesized Impact Faster metabolic clearance. Extended half-life due to ethyl group; methoxy groups may alter target selectivity.

N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide

Property Target Compound Analog ()
Aromatic Substituent 2-fluorophenyl (fully aromatic) 5,6,7,8-tetrahydronaphthalene (partially saturated)
Key Differences Rigid aromatic system favors planar interactions. Saturated rings increase conformational flexibility and reduce π-π stacking.
Hypothesized Impact Stronger binding to flat binding pockets. Enhanced solubility but weaker affinity for aromatic-rich targets.

N-(10-Acetyl-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-4-Methylbenzenesulfonamide

Property Target Compound Analog ()
Oxo Group at Position 11 Present (11-oxo) Absent; replaced by acetyl group at position 10.
Key Differences Oxo group stabilizes keto-enol tautomerism. Acetyl group introduces steric bulk and alters electron distribution.
Hypothesized Impact Enhanced stability and hydrogen-bonding potential. Potential for off-target interactions due to acetyl’s electrophilicity.

Research Findings and Implications

  • Fluorine vs. Trifluoromethyl : The target compound’s 2-fluorophenyl group balances lipophilicity and metabolic stability, whereas the trifluoromethyl group in ’s analog may hinder solubility despite superior stability .
  • Sulfonamide vs. Amide : Sulfonamide derivatives generally exhibit stronger acidity (pKa ~1-2) compared to amides (pKa ~15-20), influencing ionization and binding under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.